

Application Notes and Protocols for Mounting Large Tissue Sections with Entellan™

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Compound of Interest

Compound Name: Entellan

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Objective

To provide a detailed methodology for mounting large tissue sections using **Entellan™**, a non-aqueous, resinous mounting medium, with a primary focus on preventing the formation of air bubbles. This protocol is designed to ensure high-quality, artifact-free slides suitable for long-term storage and microscopic analysis.

Introduction

The final step in histological preparation, mounting and coverslipping, is critical for the preservation and visualization of tissue sections. For large tissue sections, this process presents unique challenges. The increased surface area raises the probability of trapping air bubbles, which can obscure important morphological details and compromise image quality. **Entellan™**, a widely used xylene- or toluene-based mounting medium, offers excellent optical clarity and long-term stability.[1] However, its rapid setting time and viscosity require a meticulous technique to achieve a bubble-free mount, especially with large specimens. This document outlines a comprehensive protocol and best practices to successfully mount large tissue sections with **Entellan™**, minimizing the occurrence of air bubbles.

Key Principles for Bubble-Free Mounting

The formation of air bubbles during mounting with **Entellan**[™] can be attributed to several factors:

- Incomplete Dehydration: Residual water in the tissue section is immiscible with the xylene or toluene in **Entellan**[™], leading to the formation of milky bubble-like artifacts.[2]
- Air Trapped on the Tissue Surface: The topography of a large tissue section can create pockets where air is easily trapped.
- Bubbles within the Mounting Medium: Shaking or improper handling can introduce bubbles into the **Entellan**[™] bottle.[3]
- Incorrect Coverslipping Technique: Improperly lowering the coverslip is a primary cause of trapping air.[4][5]
- Insufficient Mounting Medium: Using too little **Entellan**[™] can result in gaps that are filled with air.[6]

This protocol is designed to systematically address each of these potential issues.

Materials

- Stained and dehydrated large tissue sections on glass slides
- **Entellan**[™] mounting medium
- Xylene or a xylene substitute (clearing agent)
- Large format coverslips appropriate for the tissue section size
- Forceps
- Pipette or glass rod
- Fume hood
- Lint-free wipes

- Slide warming tray (optional)
- Dissecting needle (optional)

Experimental Protocol

This protocol assumes the large tissue section has already been processed, sectioned, and stained.

Step 1: Complete Dehydration and Clearing

1.1. Following the final staining step, dehydrate the tissue section through a graded series of alcohols (e.g., 70%, 95%, 100%, 100%), with at least two changes of absolute alcohol. This is a critical step to remove all water.[2]

1.2. Transfer the slide to a clearing agent, typically xylene, which is miscible with both the alcohol and **Entellan**[™]. [7] Use at least two changes of fresh xylene to ensure complete clearing. The tissue should appear transparent.

1.3. Crucially for large sections, ensure adequate time in each solution to allow for full penetration.

Step 2: Preparation of the Mounting Medium and Workspace

2.1. Visually inspect the **Entellan**[™] bottle for any pre-existing air bubbles. If bubbles are present, they can be removed by centrifuging the bottle at a low speed or by letting it stand undisturbed until the bubbles rise and dissipate. Avoid shaking the bottle before use.[3]

2.2. Dispense a small amount of **Entellan**[™] onto a lint-free wipe to clear any bubbles from the dropper tip.[5]

2.3. Work in a well-ventilated fume hood to avoid inhalation of xylene or toluene fumes.

2.4. Ensure the microscope slide and coverslip are clean and free of dust and debris.[4]

Step 3: Application of **Entellan**[™]

3.1. Remove the slide from the final xylene bath and place it on a flat, level surface. Do not allow the section to dry out.[8]

3.2. Apply a generous and continuous line or several large drops of **Entellan™** directly onto the tissue section. For large sections, it is often better to apply a line of **Entellan™** along the length of the tissue to ensure even distribution.[9] The amount should be sufficient to fill the entire area under the coverslip.[6] It is better to use a slight excess that can be wicked away later than to use too little and trap air.

Step 4: Coverslipping Technique

This is the most critical step for preventing air bubbles.

4.1. Hold a large, clean coverslip by its edges using forceps.

4.2. Bring one edge of the coverslip into contact with the slide at a 45-degree angle, adjacent to the tissue section where the **Entellan™** has been applied.[4]

4.3. Allow the **Entellan™** to spread along the edge of the coverslip through capillary action.

4.4. Slowly and steadily lower the coverslip onto the slide, allowing the **Entellan™** to spread evenly and push the air out ahead of it. This slow, deliberate motion is key to preventing bubble formation.[10]

4.5. If a small bubble does form, you may be able to gently press on the coverslip with the blunt end of forceps to guide the bubble to the edge. Be extremely careful not to apply too much pressure, which could damage the tissue.[11]

Step 5: Drying and Curing

5.1. Place the slide on a flat, level surface in a well-ventilated area to dry. **Entellan™** typically sets within 20-30 minutes, but complete hardening can take 24-48 hours at room temperature. [1][7]

5.2. If there is excess **Entellan™** around the edges of the coverslip, it can be carefully removed with a lint-free wipe lightly moistened with xylene while still wet, or with a razor blade after it has fully hardened.

Troubleshooting Common Issues

Problem	Possible Cause(s)	Solution(s)
Numerous small air bubbles appear under the coverslip	1. Entellan™ was agitated before use. 2. Coverslip was lowered too quickly. 3. Insufficient amount of Entellan™ was used.	1. Let the Entellan™ bottle sit to allow bubbles to dissipate or centrifuge it. 2. Lower the coverslip slowly and at an angle. 3. Use a more generous amount of Entellan™ to ensure the entire area is covered.
A large, single air bubble is trapped	1. Uneven surface of the tissue section. 2. Coverslip was not lowered evenly.	1. Apply Entellan™ as a line rather than a single drop to better cover an uneven surface. 2. Ensure a steady hand when lowering the coverslip. Practice on blank slides if necessary.
The mounted section appears cloudy or milky	Incomplete dehydration; residual water is present in the tissue. [2]	The slide must be remounted. Soak the slide in xylene until the coverslip can be removed. Take the section back through absolute alcohol and then re-clear with fresh xylene before attempting to remount.
Bubbles appear after drying	The volume of the mounting medium has decreased as the solvent evaporates, pulling air in from the sides. This is more common with very thick sections. [12]	1. Ensure a sufficient amount of mounting medium is used. 2. Seal the edges of the coverslip with a sealant like nail polish after the Entellan™ has partially set.

Data Presentation

Quantitative data directly comparing the success rates of different manual mounting techniques for large sections with **Entellan™** is not readily available in the reviewed literature. The

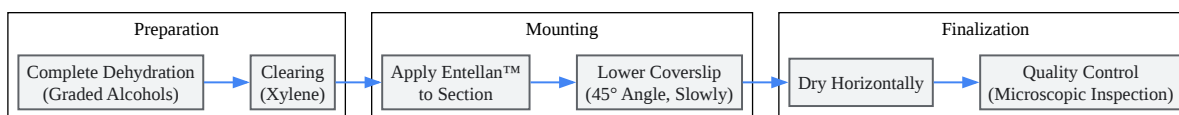
success of these techniques is highly dependent on operator skill and experience. However, the physical properties of **Entellan™** are well-documented and crucial for understanding its application.

Table 1: Physical Properties of a Typical **Entellan™** Formulation

Property	Value	Significance for Mounting
Refractive Index (n _{20/D})	1.492 - 1.500	Close match to glass, ensuring high optical clarity.
Solvent	Toluene or Xylene	Requires complete dehydration of the tissue section.
Setting Time	~20 minutes	Allows for some manipulation before hardening but requires a deliberate and efficient technique. ^[1]
Viscosity	Medium	Affects the flow rate under the coverslip. If too viscous, it can be thinned with a small amount of the appropriate solvent (xylene or toluene).

Visualizing the Workflow

A clear understanding of the experimental sequence is essential for success. The following diagram illustrates the key stages of the mounting process.

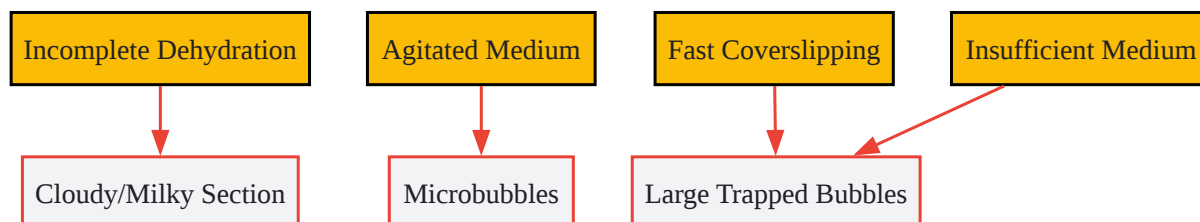


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Caption: Workflow for mounting large tissue sections.

Logical Relationships in Troubleshooting

Understanding the cause-and-effect relationships of mounting artifacts is key to effective troubleshooting.



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